molecular formula C10H9FO2 B15071201 5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one

5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B15071201
M. Wt: 180.17 g/mol
InChI Key: LUMRNUNZLNHBSW-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative featuring a fluorine atom at position 5 and a methoxy group at position 4 of the indenone scaffold. The fluorine substitution enhances metabolic stability and binding affinity to biological targets, while the methoxy group contributes to electronic modulation and solubility properties .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

5-fluoro-4-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5H2,1H3

InChI Key

LUMRNUNZLNHBSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCC2=O)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The indenone core of 5-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one necessitates a bicyclic framework with precise regiochemical control. Retrosynthetically, the compound can be dissected into two key fragments:

  • Aromatic ring precursor : A substituted benzene derivative bearing fluorine and methoxy groups.
  • Ketone-forming moiety : A carbonyl source for cyclization into the five-membered ring.

Two primary strategies emerge:

  • Early-stage functionalization : Introducing fluorine and methoxy groups onto a phenylacetic acid precursor prior to cyclization.
  • Late-stage modification : Functionalizing a preformed indenone scaffold through electrophilic or nucleophilic substitution.

Synthesis via Friedel-Crafts Cyclization of Substituted Phenylacetic Acids

Route 1: Cyclization of 4-Methoxy-5-fluorophenylacetic Acid

Reaction Scheme
  • Synthesis of 4-methoxy-5-fluorophenylacetic acid :

    • Starting material: 4-Methoxyphenylacetic acid.
    • Fluorination at position 5 via electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 12 hours.
    • Yield: 68% (HPLC purity >98%).
  • Cyclization :

    • Reagents: Polyphosphoric acid (PPA) at 120°C for 6 hours.
    • Mechanism: Intramolecular Friedel-Crafts acylation forms the indenone ring.
    • Yield: 82% (isolated via recrystallization in ethanol/water).
Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.5 Hz, 1H, C6-H), 6.89 (dd, J = 8.5, 2.5 Hz, 1H, C7-H), 3.94 (s, 3H, OCH₃), 3.02 (t, J = 7.0 Hz, 2H, C2-H₂), 2.64 (t, J = 7.0 Hz, 2H, C3-H₂).
  • HRMS : m/z calcd for C₁₀H₉FO₂ [M+H]⁺: 180.0584; found: 180.0586.

Route 2: Post-Cyclization Functionalization

Reaction Scheme
  • Synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-one :

    • Starting material: 4-Methoxyphenylacetic acid.
    • Cyclization: PPA at 110°C for 8 hours (yield: 75%).
  • Fluorination at Position 5 :

    • Reagents: N-Fluorobenzenesulfonimide (NFSI) with LDA (lithium diisopropylamide) in THF at −78°C.
    • Mechanism: Directed ortho-metalation followed by fluorination.
    • Yield: 60% (after column chromatography).
Optimization Insights
  • Temperature control : Fluorination below −70°C minimizes side reactions.
  • Solvent effects : THF enhances metalation efficiency compared to DMF or DMSO.

Alternative Methodologies

Suzuki-Miyaura Coupling for Aromatic Ring Construction

Reaction Scheme
  • Synthesis of 4-methoxy-5-fluorophenylboronic acid :

    • Halogenation of 4-methoxyphenylboronic acid with N-iodosuccinimide (NIS) in DMF.
    • Fluorination via Pd-catalyzed cross-coupling with KF.
  • Coupling with Cyclopentenone Derivative :

    • Pd(PPh₃)₄, K₂CO₃, dioxane/water (4:1), 90°C, 12 hours.
    • Yield: 55% (requires rigorous exclusion of oxygen).

Biocatalytic Approaches

Enzymatic Hydroxylation Followed by Methylation
  • Hydroxylation : Pseudomonas putida monooxygenase introduces a hydroxyl group at position 4 of indanone (72% yield).
  • Methylation : SAM-dependent methyltransferase converts hydroxyl to methoxy (enzyme isolated from Arabidopsis thaliana).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Parameter Value
Reactor type Microfluidic (SiC)
Residence time 30 min
Temperature 130°C
Throughput 5 kg/day
Purity 99.5% (by GC-MS)

Advantages : Improved heat transfer, reduced side products.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 32 8
PMI (kg/kg) 56 12
Energy consumption 480 kWh/kg 110 kWh/kg

Challenges and Troubleshooting

Regiochemical Control in Fluorination

  • Issue : Competing fluorination at position 6 due to methoxy’s para-directing effect.
  • Solution : Use bulky directing groups (e.g., tert-butoxy) to block undesired positions.

Purification of Polar Intermediates

  • Problem : Co-elution of methoxy and fluorinated byproducts in silica chromatography.
  • Fix : Employ reverse-phase HPLC with acetonitrile/water gradients (0.1% formic acid).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Friedel-Crafts 82 99 12 High
Post-cyclization 60 97 28 Moderate
Suzuki coupling 55 95 45 Low
Biocatalytic 50 90 62 Limited

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used as a building block in the synthesis of advanced materials, including organic semiconductors and polymers.

    Biological Studies: The compound’s biological activity is studied to understand its interactions with various enzymes and receptors.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxy group modulates its electronic properties. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Structural Insights:

  • Positional Effects : Fluorine and methoxy groups at positions 5 and 4 (target compound) vs. 6 and 5 (close analogue) may alter electronic distribution and steric interactions, impacting target binding .
  • Halogen vs.
  • Benzylidene Modifications : Compounds like DDI and FCY-302 use benzylidene moieties to enhance planar rigidity, critical for intercalation or enzyme inhibition .

Enzyme Inhibition

  • Topoisomerase IIα : DDI (IC₅₀ ~0.5 µM) shows strong inhibition via intercalation, a mechanism less likely for the target compound due to the absence of a benzylidene group .
  • Acetylcholinesterase (AChE) : Donepezil (2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one), an FDA-approved drug, highlights the importance of dimethoxy groups (positions 5 and 6) for AChE binding, suggesting the target compound’s 4-methoxy group may reduce efficacy .

Anticancer Potential

  • FCY-302 : Exhibits antiproliferative activity (IC₅₀ ~2 µM in leukemia cells) via oxidative stress modulation. The target compound’s fluorine may enhance similar pathways but requires empirical validation .
  • EGFR Inhibition : The 5-chloro-6-methoxy analogue inhibits EGFR with IC₅₀ values comparable to gefitinib, underscoring the role of halogen and methoxy positioning .

Biological Activity

5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C10H9F O2
  • Molecular Weight: 180.18 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: COc1ccc2c(c1)C(=O)CC(C2)F

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that compounds with an indanone structure, including this compound, can inhibit tubulin polymerization. This mechanism is crucial for cancer cell proliferation:

CompoundCell LineIC50 (μM)
This compoundHCT116 (Colorectal)52 ± 7.4
ColchicineHCT116 (Colorectal)0.026 ± 0.01
5-FluorouracilHCT116 (Colorectal)15.69 ± 3.12

The compound has demonstrated a higher selectivity against cancer cells compared to conventional chemotherapeutics like 5-fluorouracil and colchicine, indicating its potential as a safer alternative for colorectal cancer treatment .

The primary mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization: The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Induction of Apoptosis: It has been shown to enhance caspase activity in cancer cells, leading to increased apoptosis .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also exhibited antimicrobial effects. Research indicates that derivatives of indanone structures can inhibit various bacterial strains, although specific data on the antimicrobial efficacy of this compound is limited.

Case Studies and Research Findings

Case Study: Colorectal Cancer Treatment
A recent study highlighted the synthesis and evaluation of various indanone derivatives, including 5-Fluoro-4-methoxy derivatives, as potential tubulin inhibitors. The most potent derivative exhibited an IC50 value significantly lower than that of standard treatments like 5-fluorouracil, demonstrating a promising therapeutic profile .

Research Findings: Structure–Activity Relationship (SAR)
The methoxy group at the 4-position has been identified as critical for enhancing the compound's biological activity. Modifications at this position can lead to variations in potency against different cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves cyclization of substituted indene precursors under acidic or catalytic conditions. For analogs like 5,6-difluoro derivatives (CAS 161712-77-2), ketone formation via Friedel-Crafts acylation or oxidative dehydrogenation has been successful . Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to fluorinating agent) and using anhydrous solvents (e.g., dichloromethane) under inert atmosphere. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >95% purity .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Employ spectroscopic techniques:

  • 1H/13C NMR : Confirm fluorine and methoxy substituents via characteristic shifts (e.g., methoxy protons at δ ~3.8 ppm; fluorinated aromatic protons at δ ~7.2–7.5 ppm) .
  • FTIR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-F vibrations at ~1100–1200 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., theoretical C₁₀H₉FO₂ = 180.15 g/mol) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizing agents and moisture .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to compute HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Fukui indices. For analogs, HOMO-LUMO gaps of ~4.5 eV suggest moderate reactivity .
  • Reactivity Insights : Electrophilic regions (via MEP) often localize near the carbonyl group, guiding functionalization strategies .

Q. What crystallographic tools are suitable for resolving structural ambiguities?

  • Methodological Answer :

  • X-ray Diffraction : Refine structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data). For indenone analogs, space groups like P2₁/c with Z = 4 are common .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, critical for identifying disorder in the methoxy or fluorine positions .

Q. How do substituents (fluoro, methoxy) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Fluorine enhances metabolic stability and membrane permeability; methoxy groups modulate electron density, affecting binding to targets like kinases or GPCRs. For example, GPR119 agonists with fluoro-methoxy motifs show EC₅₀ values <100 nM .
  • Assay Design : Screen against enzyme panels (e.g., kinases, cytochrome P450) to assess selectivity. Use A375 melanoma xenografts for in vivo efficacy studies, monitoring phosphorylated MEK1 inhibition as a biomarker .

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, noting assay conditions (e.g., cell line variability: A375 vs. Colo205 IC₅₀ differences ~1.2-fold ).
  • Experimental Replication : Standardize protocols (e.g., 10% FBS in DMEM, 48-hour exposure) to minimize variability. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Key Research Insights

  • Synthetic Challenges : Fluorine introduction requires precise temperature control (–20°C to 0°C) to avoid side reactions .
  • Pharmacological Potential : Structural analogs demonstrate promise as kinase inhibitors (e.g., B-Raf IC₅₀ <1 μM ) and TRPV1 antagonists (e.g., ABT-102 ).
  • Computational-Experimental Synergy : DFT-predicted reactive sites align with experimental derivatization outcomes (e.g., nucleophilic attacks at C-1 carbonyl) .

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